molecular formula C13H24O6 B1296564 Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate CAS No. 21339-47-9

Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate

Cat. No. B1296564
CAS RN: 21339-47-9
M. Wt: 276.33 g/mol
InChI Key: VQUXMFKGQFXVBC-UHFFFAOYSA-N
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Description

Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate is a chemical compound with the molecular formula C13H24O6 . It is also known by other names such as 3,3-Diethoxypropane-1,1-dicarboxylic Acid Diethyl Ester . It is a clear liquid at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate consists of 13 carbon atoms, 24 hydrogen atoms, and 6 oxygen atoms . The InChI string representation of its structure is InChI=1S/C13H24O6/c1-5-16-11(17-6-2)9-10(12(14)18-7-3)13(15)19-8-4/h10-11H,5-9H2,1-4H3 .


Physical And Chemical Properties Analysis

Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate has a molecular weight of 276.33 g/mol . It is a clear liquid at 20 degrees Celsius . Its specific gravity at 20 degrees Celsius is 1.02 .

Scientific Research Applications

Reactivity and Transformations

Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate demonstrates significant reactivity in various chemical transformations. A study on diethyl acetal derivatives (similar to Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate) showed that they react with selected reagents, undergoing transformations such as hydride and Grignard-type additions, and standard reductive amination. These reactions often produce alcohols and amines, indicating the compound's versatility in organic synthesis (Leiren, Valdersnes, & Sydnes, 2013).

Synthesis of Oligonucleotide Glycoconjugates

In the field of bioconjugate chemistry, Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate plays a role in the synthesis of complex molecules. For example, its derivatives were used in the synthesis of oligonucleotide glycoconjugates, highlighting its application in creating biologically relevant compounds (Katajisto, Heinonen, & Lönnberg, 2004).

Modified Carbohydrates Synthesis

In carbohydrate chemistry, derivatives of Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate have been used to synthesize modified carbohydrates. These synthetic carbohydrates can serve as analogues for naturally occurring sugars, with potential applications in medicinal chemistry and drug design (Valdersnes, Apeland, Flemmen, & Sydnes, 2012).

Gas Phase Kinetics and Mechanisms

Research into the gas-phase kinetics and mechanisms of compounds like Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate provides insights into their thermal stability and reaction pathways. Such studies are crucial for understanding how these compounds behave under various conditions, which is vital for industrial applications (Rosas et al., 2012).

Green Chemistry Applications

The compound is also relevant in green chemistry, particularly in the synthesis of environmentally friendly chemicals. For example, it has been used as a dehydrating agent in the synthesis of diethyl carbonate from CO2 and ethanol, demonstrating its potential in sustainable chemical processes (Chang et al., 2020).

properties

IUPAC Name

diethyl 2-(2,2-diethoxyethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O6/c1-5-16-11(17-6-2)9-10(12(14)18-7-3)13(15)19-8-4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUXMFKGQFXVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(C(=O)OCC)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305335
Record name Diethyl (2,2-diethoxyethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate

CAS RN

21339-47-9
Record name 21339-47-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (2,2-diethoxyethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.6 gms (0.25 moles) sodium hydride 57% oil dispersion and 75 mL hexane was stirred under argon for 10 minutes. The hexane solvent was replaced by 125 mL of dry dimethylformamide, and to this suspension was added dropwise 40.5 gms (0.25 moles) diethyl malonate over 30 minutes. 49 gms (0.25 moles) bromoacetaldehyde diethyl acetal was then added dropwise over 20 minutes. After the addition was complete, the reaction mixture was stirred at 86 degrees Celsius for 18 hours, then cooled to room temperature and diluted with 600 mL of an ice-water mixture. The mixture was 4×200 mL ether extracted. The ether extracts were combined, washed twice with 50 mL cold 5% HCl, twice with 50 mL 5% NaHCO3 solution, twice with saturated NaCl solution, dried over magnesium sulfate, and filtered. The ether was evaporated in vacuo to give 55.2 gms of oil. The crude oil was purified by two successive vacuum distillations to finally give 18 gms of pure product, b.p. 81-83 degrees/0.1 mmHg. Elemental analysis: calculated C 56.51, H 8.75; found C 57.11, H 9.09.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
40.5 g
Type
reactant
Reaction Step Three
Quantity
49 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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